molecular formula C16H18ClNOS B6520388 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one CAS No. 896370-77-7

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one

Cat. No.: B6520388
CAS No.: 896370-77-7
M. Wt: 307.8 g/mol
InChI Key: WAGMNCXFFLMXIP-UHFFFAOYSA-N
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Description

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one is a heterocyclic compound that features a thiochromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiochromenone core, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom.

    3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one: Similar structure but lacks the chlorine atom.

Uniqueness

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGMNCXFFLMXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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